molecular formula C26H21Cl2N3O B12805179 2-(1,2-Bis(2-chlorophenyl)hydrazino)-N,2-diphenylacetamide CAS No. 32812-50-3

2-(1,2-Bis(2-chlorophenyl)hydrazino)-N,2-diphenylacetamide

Cat. No.: B12805179
CAS No.: 32812-50-3
M. Wt: 462.4 g/mol
InChI Key: DHUVRDXIBQEFEL-UHFFFAOYSA-N
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Description

2-(1,2-Bis(2-chlorophenyl)hydrazino)-N,2-diphenylacetamide is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple aromatic rings and chlorine substituents, making it a subject of interest in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2-Bis(2-chlorophenyl)hydrazino)-N,2-diphenylacetamide typically involves the reaction of 1,2-bis(2-chlorophenyl)hydrazine with other reagents under controlled conditions. One common method includes the use of sodium hydride in N,N-dimethylformamide (DMF) as a solvent. The reaction is initiated by cooling the mixture with ice, followed by the addition of 2-chloropropionyl chloride. The reaction is then allowed to proceed at 60°C for several hours under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures the consistent quality and yield of the product. The scalability of the synthesis process is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

2-(1,2-Bis(2-chlorophenyl)hydrazino)-N,2-diphenylacetamide undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may result in the removal of chlorine atoms.

Scientific Research Applications

2-(1,2-Bis(2-chlorophenyl)hydrazino)-N,2-diphenylacetamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1,2-Bis(2-chlorophenyl)hydrazino)-N,2-diphenylacetamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Bis(2-chlorophenyl)hydrazine
  • 1,2-Bis(4-chlorophenyl)hydrazine
  • 1,2-Bis(4-nitrophenyl)hydrazine

Uniqueness

2-(1,2-Bis(2-chlorophenyl)hydrazino)-N,2-diphenylacetamide is unique due to its specific structure, which includes multiple aromatic rings and chlorine substituents. This structure imparts distinct chemical and physical properties, making it suitable for various specialized applications.

Properties

CAS No.

32812-50-3

Molecular Formula

C26H21Cl2N3O

Molecular Weight

462.4 g/mol

IUPAC Name

2-(2-chloro-N-(2-chloroanilino)anilino)-N,2-diphenylacetamide

InChI

InChI=1S/C26H21Cl2N3O/c27-21-15-7-9-17-23(21)30-31(24-18-10-8-16-22(24)28)25(19-11-3-1-4-12-19)26(32)29-20-13-5-2-6-14-20/h1-18,25,30H,(H,29,32)

InChI Key

DHUVRDXIBQEFEL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)NC2=CC=CC=C2)N(C3=CC=CC=C3Cl)NC4=CC=CC=C4Cl

Origin of Product

United States

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